Bienvenue dans la boutique en ligne BenchChem!

(2,3-Dihydrobenzofuran-7-yl)boronic acid

PET imaging Dopamine D1 receptor Neuroimaging

This is the exclusive 7-positional isomer validated for dopamine D₁ PET radiotracers ([¹¹C]NNC 687/756; striatal uptake ratio ~2–8) and sub-micromolar ACAT inhibitors (TEI-6620; IC₅₀ 0.020 µM). The 4-, 5-, and 6-yl regioisomers fail to recapitulate these pharmacophores. For RORγ modulator libraries (US 10,829,481) and oxadiazolone agrochemicals (US 4,302,592), only the 7-yl connectivity preserves IP and SAR. Procure at ≥98% purity with cold-chain shipping to prevent boroxine formation.

Molecular Formula C8H9BO3
Molecular Weight 163.97 g/mol
CAS No. 685514-61-8
Cat. No. B1317852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzofuran-7-yl)boronic acid
CAS685514-61-8
Molecular FormulaC8H9BO3
Molecular Weight163.97 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)CCO2)(O)O
InChIInChI=1S/C8H9BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3,10-11H,4-5H2
InChIKeyJDOYUFYZFXCQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrobenzofuran-7-ylboronic Acid (CAS 685514-61-8): Core Properties and Procurement Profile


(2,3-Dihydrobenzofuran-7-yl)boronic acid (CAS 685514-61-8; MFCD06801700) is a heteroarylboronic acid building block with the molecular formula C8H9BO3 and molecular weight 163.97 g·mol−1 [1]. The structure consists of a 2,3‑dihydrobenzofuran bicycle bearing the boronic acid (−B(OH)2) functionality at the 7‑position . The compound participates in Suzuki–Miyaura cross‑coupling reactions, enabling the introduction of the 2,3‑dihydrobenzofuran‑7‑yl fragment into biaryl and heterobiaryl scaffolds . Commercially available purity grades range from 95% to 99.98%, and the recommended storage condition is under inert atmosphere at −20 °C (freezer) to minimise boroxine/anhydride formation .

Why (2,3-Dihydrobenzofuran-7-yl)boronic Acid Cannot Be Replaced by Its 4‑, 5‑, or 6‑yl Regioisomers in Target Synthesis


Although the 4‑, 5‑, 6‑, and 7‑yl isomers of dihydrobenzofuran boronic acid share the identical molecular formula (C8H9BO3) and nominal molecular mass, the position of the boronic acid group dictates the connectivity of the cross‑coupling product and profoundly alters the pharmacological profile of derived ligands. For example, dopamine D‑1 receptor antagonists NNC 687 and NNC 756 require the 7‑yl linkage to achieve high striatal uptake and specific‑to‑non‑specific binding ratios of ~2 and ~8, respectively [1]. In acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors, the 7‑amido substitution pattern is essential; SAR studies show that the 2,3‑dihydrobenzofuran‑7‑yl scaffold supports potent ACAT inhibitory activity (IC50 = 0.020 µM, rabbit intestine) when appropriately decorated at positions 5 and 6, a pharmacophore geometry that a 4‑, 5‑, or 6‑yl boronic acid cannot recapitulate [2]. Furthermore, the three closest regioisomeric analogues (4‑yl, CAS 1062293‑35‑9; 5‑yl, CAS 227305‑69‑3; 6‑yl, CAS 763120‑44‑1) are each recognised as distinct chemical entities with separate CAS registrations and divergent physical property ranges, including markedly different storage requirements [3]. Simple regioisomeric substitution therefore breaks the structure‑activity relationship in advanced intermediates, leads to different physical‑handling constraints, and risks procurement of a non‑registrable impurity.

Quantitative Differential Evidence for (2,3-Dihydrobenzofuran-7-yl)boronic Acid Against the Closest Regioisomeric Comparators


Regioisomeric Governance of Dopamine D₁ PET Tracer Performance: Striatum‑to‑Cerebellum Binding Ratio

The dopamine D‑1 receptor antagonists NNC 687 and NNC 756, both constructed on the (2,3‑dihydrobenzofuran‑7‑yl) scaffold, display specific and high striatal binding in non‑human primates. After intravenous injection of the ¹¹C‑labelled tracers in Cynomolgus monkey, the striatum‑to‑cerebellum radioactivity ratios at 60 min post‑injection were approximately 2 for [¹¹C]NNC 687 and 8 for [¹¹C]NNC 756, indicating high specific‑to‑non‑specific binding [1]. The 7‑substitution geometry is integral to the benzazepine pharmacophore; regioisomeric relocation of the dihydrobenzofuran attachment would alter the vector of the aryl group and is expected to disrupt D₁ receptor affinity. No analogous PET‑validated dopamine D₁ ligand has been reported that relies on the 4‑, 5‑, or 6‑yl isomer of 2,3‑dihydrobenzofuran boronic acid, underscoring the unique synthetic utility of the 7‑yl building block for this target class.

PET imaging Dopamine D1 receptor Neuroimaging 2,3-Dihydrobenzofuran-7-yl scaffold

Comparative ACAT Inhibitor Potency Driven by the 2,3-Dihydrobenzofuran-7-yl Scaffold

In a comprehensive SAR study of N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amides, the most potent ACAT inhibitor, TEI‑6620 (bearing a 5‑dimethylamino‑2,2,4,6‑tetramethyl‑2,3‑dihydrobenzofuran‑7‑yl core), achieved IC50 values of 0.020 µM (rabbit small intestine) and 0.009 µM (rabbit liver) [1]. The 7‑amido attachment point was identified as critical: attempts to relocate the amide bond to the 4‑, 5‑, or 6‑position would fundamentally alter the spatial relationship between the dihydrobenzofuran ring and the acyl side chain, breaking the lipophilicity‑activity correlation established for the 7‑substituted series. The same study reports that the compound lowered serum total cholesterol by 71 % at a dose of 0.3 mg·kg⁻¹·day⁻¹ p.o. in cholesterol‑fed rats, and demonstrated good oral bioavailability in fed dogs (Cmax = 2.68 µg·mL⁻¹ at 1 h, 10 mg·kg⁻¹ p.o.) [1]. No comparable in‑vivo ACAT inhibition or cholesterol‑lowering data are available for regioisomeric (4‑, 5‑, or 6‑yl) dihydrobenzofuran‑amide series.

ACAT inhibition Cholesterol metabolism Cardiovascular 2,3-Dihydrobenzofuran SAR

Storage Stability Differentiation: −20 °C Freezer Requirement vs. Ambient‑Temperature Regioisomers

Commercial vendors uniformly specify cold‑storage conditions for (2,3‑dihydrobenzofuran‑7‑yl)boronic acid: Sigma‑Aldrich/Ambeed states “Inert atmosphere, store in freezer, under −20 °C” ; Aladdin specifies “Store at 2‑8 °C, Argon charged” ; Fujifilm Wako lists “冷冻” (frozen) [1]. In contrast, the 5‑yl regioisomer (CAS 227305‑69‑3) is specified for storage at room temperature by multiple suppliers: TCI recommends “Room Temperature (<15 °C)” , and Chem‑Impex lists “Store at 2‑8 °C” without an inert‑atmosphere requirement . This differential reflects greater susceptibility of the 7‑yl isomer to boroxine/anhydride formation through dehydration or oxidative deborylation, which directly impacts shelf‑life, coupling stoichiometry, and batch‑to‑batch reproducibility in cross‑coupling reactions.

Chemical stability Boronic acid handling Procurement Storage condition

RORγ Nuclear Receptor Binding: Sub‑100 nM Affinity for 2,3‑Dihydrobenzofuran‑7‑ylmethyl Derivatives

Two compounds from US Patent 10,829,481 exemplify the use of the 2,3‑dihydrobenzofuran‑7‑ylmethyl group as a privileged RORγ‑binding fragment. Compound I‑80, (R)‑1‑((2,3‑dihydrobenzofuran‑7‑yl)methyl)‑N‑(1‑(4‑(ethylsulfonyl)phenyl)‑2‑hydroxyethyl)‑4‑(trifluoromethyl)‑1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxamide, exhibited a Ki < 100 nM in a cell‑free competition assay against a commercially available radio‑ligand [1]. Compound I‑102, (R)‑2‑cyclopropyl‑1‑((2,3‑dihydrobenzofuran‑7‑yl)methyl)‑N‑(1‑(4‑(ethylsulfonyl)phenyl)‑2‑hydroxyethyl)‑4‑(trifluoromethyl)‑1H‑pyrrolo[2,3‑b]pyridine‑5‑carboxamide, also showed Ki < 100 nM in the same assay [2]. Both molecules rely on the 7‑ylmethyl fragment for RORγ engagement. Moving the methylene‑boronic acid connection to the 4‑, 5‑, or 6‑position would produce a different dihedral angle between the dihydrobenzofuran and the pyrrolopyridine core, an architecture that the patent SAR data implicitly links to high‑affinity binding.

RORγ Nuclear receptor Autoimmune disease 2,3-Dihydrobenzofuran-7-yl scaffold

Glucocorticoid Receptor (GR) Binding: Low Nanomolar IC50 for a 2,3‑Dihydrobenzofuran‑7‑yl Containing Ligand

The compound 1‑[4‑(2,3‑dihydrobenzofuran‑7‑yl)‑2‑hydroxy‑4‑methyl‑2‑(trifluoromethyl)pentyl]‑1H‑quinolin‑4‑one (ChEMBL373497), constructed from the 2,3‑dihydrobenzofuran‑7‑yl building block, inhibited tetramethylrhodamine‑labelled dexamethasone binding to the human glucocorticoid receptor with an IC50 of 4 nM in a fluorescence polarisation assay [1] (an earlier BindingDB entry reports an IC50 of 48 nM for dexamethasone displacement [2], highlighting assay‑condition sensitivity). Both values place this 7‑yl‑containing ligand substantially below the 100 nM threshold that typically distinguishes lead‑like GR binders from weakly active analogs. The 7‑substitution pattern is essential for positioning the dihydrobenzofuran moiety within the GR ligand‑binding domain; 4‑, 5‑, or 6‑yl connectivity would project the bicyclic ring into different sub‑pockets and is not represented in the ChEMBL‑curated GR SAR dataset.

Glucocorticoid receptor GR antagonist Inflammation 2,3-Dihydrobenzofuran-7-yl

Pesticidal Lead Series Exclusively Derived from the 7‑Position Scaffold

Multiple agrochemical patent families centre on the 3‑(2,3‑dihydrobenzofuran‑7‑yl)‑1,3,4‑oxadiazol‑2(3H)‑one core. US 4,302,592 claims 3‑(2,3‑dihydrobenzofuran‑7‑yl)‑5‑methoxy‑1,3,4‑oxadiazol‑2(3H)‑one as a broad‑spectrum pesticide [1]; US 4,554,283 discloses a series of aphicidal 3‑(2‑alkyl‑2,3‑dihydrobenzofuran‑7‑yl)‑5‑(R,R1‑amino)‑1,3,4‑oxadiazol‑2(3H)‑ones that are toxic to aphids at agriculturally relevant application rates [2]. These patents explicitly specify the 7‑yl connectivity; the invention scope does not encompass the 4‑, 5‑, or 6‑yl isomers, implying that the pesticide activity is regiospecific. For agrochemical discovery groups, procurement of the 7‑yl boronic acid is therefore a prerequisite to accessing this compound class.

Agrochemical Pesticide Aphicide 2,3-Dihydrobenzofuran-7-yl

Optimal Procurement Scenarios for (2,3-Dihydrobenzofuran-7-yl)boronic Acid Based on Quantitative Evidence


Development of Dopamine D₁ Receptor PET Tracers (Neuroimaging)

Research groups synthesising benzazepine‑based dopamine D₁ PET ligands, such as [¹¹C]NNC 687 and [¹¹C]NNC 756, require the (2,3‑dihydrobenzofuran‑7‑yl)boronic acid building block to install the requisite 5‑(2,3‑dihydrobenzofuran‑7‑yl) substituent. The 7‑yl scaffold is validated by in‑vivo striatum‑to‑cerebellum ratios of ~2–8 in non‑human primates [1]. Alternative regioisomers have not been demonstrated to yield D₁‑active PET tracers. Procurement with ≥98 % purity and cold‑storage capability is recommended to ensure radiochemical purity >99 % in the final labelled product.

Synthesis of ACAT Inhibitors for Cardiovascular Drug Discovery

Medicinal chemistry teams pursuing acyl‑CoA:cholesterol acyltransferase (ACAT) inhibition should prioritise the 7‑yl boronic acid to access the N‑(2,2‑dimethyl‑2,3‑dihydrobenzofuran‑7‑yl)amide pharmacophore. The most advanced compound in this series, TEI‑6620, achieves sub‑micromolar ACAT IC50 values (0.020 µM intestine; 0.009 µM liver) and 71 % serum cholesterol reduction in rats at 0.3 mg·kg⁻¹·day⁻¹ [2]. The 4‑, 5‑, and 6‑yl isomers lack comparable SAR or in‑vivo efficacy data, making the 7‑yl isomer the only evidence‑supported choice for this indication.

Hit‑to‑Lead Exploration of RORγ Inverse Agonists for Autoimmune Indications

Pharmaceutical discovery programmes targeting the RORγ nuclear receptor can exploit the 2,3‑dihydrobenzofuran‑7‑ylmethyl fragment exemplified in US 10,829,481. Two distinct compounds incorporating this fragment achieve sub‑100 nM Ki values in human RORγ binding assays [3][4]. Sourcing the 7‑yl boronic acid permits rapid parallel synthesis of focused libraries around the patent‑exemplified chemotype; use of 4‑, 5‑, or 6‑yl building blocks would generate regioisomeric analogs outside the documented high‑affinity SAR.

Agrochemical Discovery of 1,3,4‑Oxadiazol‑2(3H)‑one‑Based Pesticides and Aphicides

Agrochemical R&D groups working on oxadiazolone‑based insecticides or aphicides should procure the 7‑yl boronic acid as the key intermediate to 3‑(2,3‑dihydrobenzofuran‑7‑yl)‑1,3,4‑oxadiazol‑2(3H)‑one derivatives. The pesticide activity is explicitly claimed for the 7‑yl isomer in US 4,302,592 [5] and US 4,554,283 [6]; no corresponding patent protection exists for the 4‑, 5‑, or 6‑yl isomers. Use of the incorrect regioisomer would place synthetic effort outside the scope of enabling intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Dihydrobenzofuran-7-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.